molecular formula C20H25NO4 B11512208 1-(3,4-Dimethoxyphenyl)-6-ethoxy-7-methoxy-1,2,3,4-tetrahydroisoquinoline

1-(3,4-Dimethoxyphenyl)-6-ethoxy-7-methoxy-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B11512208
M. Wt: 343.4 g/mol
InChI Key: CDQZOYLAFNWUHE-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxyphenyl)-6-ethoxy-7-methoxy-1,2,3,4-tetrahydroisoquinoline is a complex organic compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of multiple methoxy groups and an ethoxy group in its structure suggests that it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dimethoxyphenyl)-6-ethoxy-7-methoxy-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. One common method involves the condensation of 3,4-dimethoxyphenylacetonitrile with ethyl 3,4-dimethoxyphenylacetate in the presence of a base, followed by cyclization and reduction steps. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon for hydrogenation reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of recyclable catalysts and environmentally benign solvents, are often employed to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dimethoxyphenyl)-6-ethoxy-7-methoxy-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinones, fully saturated tetrahydroisoquinolines, and various substituted derivatives depending on the reagents and conditions used .

Scientific Research Applications

1-(3,4-Dimethoxyphenyl)-6-ethoxy-7-methoxy-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethoxyphenyl)-6-ethoxy-7-methoxy-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways or interact with neurotransmitter receptors in the brain, leading to neuroprotective effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C20H25NO4

Molecular Weight

343.4 g/mol

IUPAC Name

1-(3,4-dimethoxyphenyl)-6-ethoxy-7-methoxy-1,2,3,4-tetrahydroisoquinoline

InChI

InChI=1S/C20H25NO4/c1-5-25-19-10-13-8-9-21-20(15(13)12-18(19)24-4)14-6-7-16(22-2)17(11-14)23-3/h6-7,10-12,20-21H,5,8-9H2,1-4H3

InChI Key

CDQZOYLAFNWUHE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C2C(NCCC2=C1)C3=CC(=C(C=C3)OC)OC)OC

Origin of Product

United States

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